molecular formula C22H34N4O2 B2980765 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide CAS No. 922096-28-4

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide

Cat. No. B2980765
M. Wt: 386.54
InChI Key: AHECJRUWPJCBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-, has a CAS Number of 1119450-30-4 and a linear formula of C18H29N3O . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered attention in the scientific community due to their diverse biological activities .


Molecular Structure Analysis

The compound has a molecular weight of 303.45 . It contains a tetrahydroquinoline ring, which is a saturated version of the quinoline structure, and is substituted with various functional groups .

Scientific Research Applications

Novel Anticonvulsant Agent

A study by Gitto et al. (2006) investigated N-substituted 1,2,3,4-tetrahydroisoquinolines, exploring their structure-activity relationships for the development of new anticonvulsants. One derivative demonstrated significant anticonvulsant activity, comparable to talampanel, a noncompetitive AMPA receptor modulator used in clinical trials. This indicates the compound's potential application in developing treatments for epilepsy and other seizure disorders (Gitto et al., 2006).

Cardiovascular Research

Umehara et al. (2009) focused on YM758, a novel If channel inhibitor with a tetrahydroisoquinoline skeleton, being developed for stable angina and atrial fibrillation treatment. The study identified human metabolites of YM758 and investigated their renal and hepatic excretion, suggesting the compound's significance in cardiovascular pharmacology (Umehara et al., 2009).

Sensitizing NIR Luminescence of Lanthanides

Comby et al. (2006) synthesized new polydentate ligands with 8-hydroxyquinolinate subunits aimed at sensitizing the NIR luminescence of Nd(III) and Yb(III) ions. This research provides insight into the compound's application in developing NIR probes for bioanalyses, particularly in imaging and sensing technologies (Comby et al., 2006).

Platelet Antiaggregating Activity

A study by Ranise et al. (1991) synthesized N-acyl-N-phenyl-1-pyrrolidine- and similar derivatives, including tetrahydro-1-quinoline, demonstrating significant in vitro platelet antiaggregating activity. This suggests the compound's potential utility in developing therapies for cardiovascular diseases and conditions associated with platelet aggregation (Ranise et al., 1991).

Future Directions

Tetrahydroquinoline derivatives, including this compound, have shown potential in various areas of research due to their diverse biological activities . Future research could focus on exploring these activities further and developing novel derivatives with improved properties.

properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-3-11-23-21(27)22(28)24-16-20(26-13-5-4-6-14-26)18-9-10-19-17(15-18)8-7-12-25(19)2/h9-10,15,20H,3-8,11-14,16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHECJRUWPJCBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide

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